molecular formula C15H13N3O4S B2447071 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide CAS No. 2034542-53-3

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide

Cat. No. B2447071
CAS RN: 2034542-53-3
M. Wt: 331.35
InChI Key: OLYDVNWLVNJQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide” is a compound that belongs to the class of 1,2,4-oxadiazole derivatives . Oxadiazole derivatives are an important class of heterocyclic compounds, known for their broad range of chemical and biological properties . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates . The synthesized compounds are confirmed by spectroscopic techniques .


Molecular Structure Analysis

A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives . The study suggested that biological activity can be enhanced by adding more bulky group near the third position substituted phenyl ring and near the fifth position substituted furan ring .


Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates .

Scientific Research Applications

Synthesis and Derivative Formation

Research has explored the synthesis of various derivatives of compounds similar to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide. One study focused on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related compounds, which may be relevant for similar transformations of the compound (El-Essawy & Rady, 2011).

Furan-Fused Heterocycles

The synthesis of furan- and thio-fused heterocycles, including derivatives like furopyranone and furopyrrolone, has been studied. These processes may provide insights into the potential chemical properties and reactions of this compound (Ergun et al., 2014).

Tautomeric Equilibriums

The compound's potential for tautomeric equilibriums, similar to other furan-2-yl-oxadiazole-thiols, can be significant in understanding its chemical behavior and applications (Koparır, Çetin, & Cansiz, 2005).

Fungicidal Activity

Studies on various aromatic heterocyclic carboxamides, including those similar to the compound , have shown potential fungicidal activity, which could be relevant for agricultural or pharmaceutical applications (Banba, Yoshikawa, & Katsuta, 2013).

Energetic Material Synthesis

The synthesis of energetic materials based on similar compounds, involving 1,2,4-oxadiazol rings, indicates potential applications in the development of high-energy compounds or materials (Yu et al., 2017).

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives, incorporating similar structural elements, has shown promising results in anticancer and antiangiogenic effects, suggesting potential medical applications (Chandrappa et al., 2010).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved data, 1,2,4-oxadiazole derivatives are known for their various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. The design of new molecules based on the outcomes of 3D QSAR studies could also be a promising direction .

properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-8-16-14(22-18-8)12-10-3-5-21-7-11(10)23-15(12)17-13(19)9-2-4-20-6-9/h2,4,6H,3,5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDVNWLVNJQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.